molecular formula C15H12O3S B1234489 1-Phenyl-3-(phenylsulfonyl)-2-propen-1-one

1-Phenyl-3-(phenylsulfonyl)-2-propen-1-one

Cat. No. B1234489
M. Wt: 272.3 g/mol
InChI Key: KPWYLVJFIPLFCW-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-3-(phenylsulfonyl)-2-propen-1-one is a sulfone that is 1-phenyl-2-propenone with a phenylsulfonyl group at position 3. It has a role as a metabolite. It is a sulfone, an enone and an aromatic ketone.

Scientific Research Applications

Synthesis of Furans and Cyclopentenones

1-Phenyl-3-(phenylsulfonyl)-2-propen-1-one has been utilized in the synthesis of furans and cyclopentenones. The compound acts as an intermediate in the formation of these chemicals, which are important in various chemical syntheses (Watterson, Ni, Murphree, & Padwa, 2003).

Preparation of Dibromo-1-(phenylsulfonyl)-1-propene (DBP)

An improved synthesis method for 2,3-dibromo-1-(phenylsulfonyl)-1-propene (DBP), a related compound, has been developed. This method is more scalable and robust compared to previous methods, highlighting the compound's significance in chemical synthesis (VanZanten et al., 2004).

Radical Addition-Elimination Sequence

1-Phenyl-3-(phenylsulfonyl)-2-propen-1-one is involved in a radical addition-elimination sequence leading to the formation of new vinyl sulfones and cyclic sulfones. This process demonstrates the compound's role in creating structurally diverse chemical entities (Padwa, Murphree, & Yeske, 1990).

Antimicrobial Activity

Recent studies have synthesized novel pyrazolopyrimidine ring systems containing phenylsulfonyl moieties, starting from compounds like 1-Phenyl-3-(phenylsulfonyl)-2-propen-1-one. These compounds exhibited significant antimicrobial activities, suggesting potential pharmaceutical applications (Alsaedi, Farghaly, & Shaaban, 2019).

Novel Routes to Functionalized Carbocycles

Alkylation reactions involving 1-Phenyl-3-(phenylsulfonyl)-2-propen-1-one derivatives have led to new routes for the synthesis of functionalized carbocycles. These methods demonstrate the compound's utility in creating complex organic structures (Padwa et al., 1998).

Pharmaceutical Research

The compound has found applications in pharmaceutical research, particularly in the synthesis of novel inhibitors for specific enzymes. This demonstrates its potential in drug discovery and development (Niwata et al., 1997).

Catalytic Applications

In the field of catalysis, derivatives of 1-Phenyl-3-(phenylsulfonyl)-2-propen-1-one have been used to understand the high catalytic activity of certain materials, further demonstrating its utility in chemical research (Siegel et al., 2012).

properties

Product Name

1-Phenyl-3-(phenylsulfonyl)-2-propen-1-one

Molecular Formula

C15H12O3S

Molecular Weight

272.3 g/mol

IUPAC Name

(E)-3-(benzenesulfonyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H12O3S/c16-15(13-7-3-1-4-8-13)11-12-19(17,18)14-9-5-2-6-10-14/h1-12H/b12-11+

InChI Key

KPWYLVJFIPLFCW-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-(phenylsulfonyl)-2-propen-1-one
Reactant of Route 2
1-Phenyl-3-(phenylsulfonyl)-2-propen-1-one
Reactant of Route 3
1-Phenyl-3-(phenylsulfonyl)-2-propen-1-one
Reactant of Route 4
1-Phenyl-3-(phenylsulfonyl)-2-propen-1-one
Reactant of Route 5
1-Phenyl-3-(phenylsulfonyl)-2-propen-1-one
Reactant of Route 6
1-Phenyl-3-(phenylsulfonyl)-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.